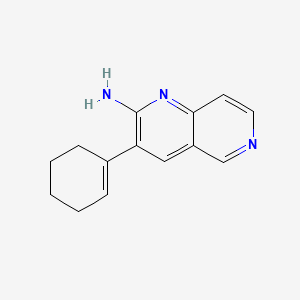
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine is a compound that features a cyclohexene ring fused to a naphthyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Diels-Alder reaction, which is used to form cyclohexene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexene ring may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives .
Aplicaciones Científicas De Investigación
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine include:
Cyclohexenone: A versatile intermediate used in organic synthesis.
4-(3-Cyclohexen-1-yl)pyridine: Known for its use in coordination chemistry.
1-(1-Cyclohexen-1-yl)piperidine: Studied for its potential biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural combination of a cyclohexene ring and a naphthyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
37485-86-2 |
|---|---|
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
3-(cyclohexen-1-yl)-1,6-naphthyridin-2-amine |
InChI |
InChI=1S/C14H15N3/c15-14-12(10-4-2-1-3-5-10)8-11-9-16-7-6-13(11)17-14/h4,6-9H,1-3,5H2,(H2,15,17) |
Clave InChI |
NDGGEEVBTFWDQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2=C(N=C3C=CN=CC3=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


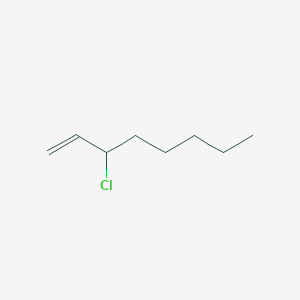
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
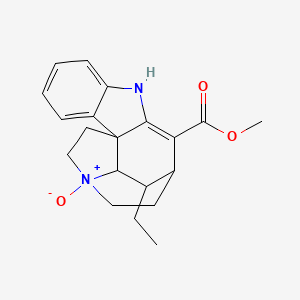

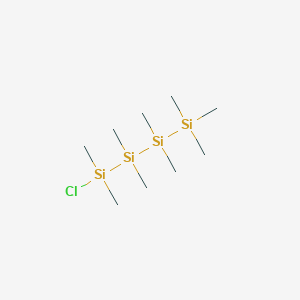
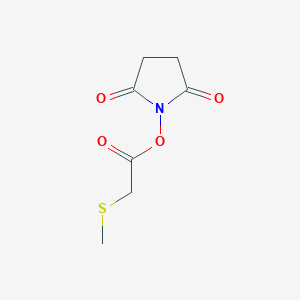
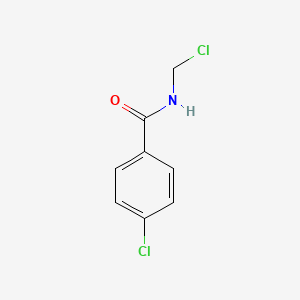
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

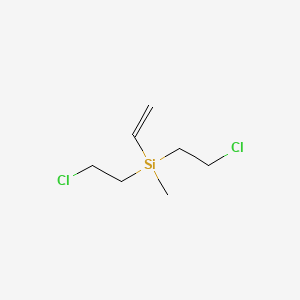
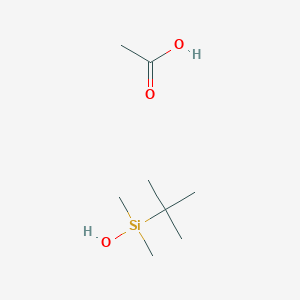

![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
